molecular formula C22H18N2O2S B2611181 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide CAS No. 307523-99-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B2611181
CAS No.: 307523-99-5
M. Wt: 374.46
InChI Key: GPDJXLBSCKINTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a benzothiazole-containing compound characterized by a benzamide moiety substituted with an ethoxy group at the para position. The benzothiazole ring is fused to a phenyl group, forming a planar aromatic system that may enhance π-π stacking interactions in biological targets. This compound shares structural similarities with kinase inhibitors and agrochemicals, though its specific applications require further investigation .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-26-16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDJXLBSCKINTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Alkoxy Substituents on the Benzamide Moiety
  • 4-Ethoxy vs. 4-Butoxy :
    The butoxy analog (N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, CAS 307326-06-3) features a longer alkyl chain, increasing lipophilicity (XLogP3 = 6.1 vs. ~5.5 for ethoxy) and molecular weight (402.5 g/mol vs. 374.4 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
  • 4-Ethoxy vs. 4-Methoxy :
    The methoxy derivative (N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, CAS 111272-66-3) has a shorter alkoxy group, lowering XLogP3 (estimated ~5.0) and molecular weight (360.43 g/mol). The reduced steric bulk could improve binding to targets requiring compact ligands .
Substitutions on the Benzothiazole Ring
  • Methyl groups (e.g., N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, CAS 912770-98-0) add steric hindrance, which may influence target selectivity .
Heterocycle Variations
  • Thiazole vs. Triazole :
    Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace benzothiazole with triazole rings, enabling tautomerism (thione ↔ thiol). This dynamic behavior can affect binding modes and metabolic stability compared to the rigid benzothiazole system .

Physicochemical Properties

Property Target Compound (4-Ethoxy) 4-Butoxy Analog 4-Methoxy Analog Chloro-Methyl Analog
Molecular Weight (g/mol) 374.4 402.5 360.43 393.15 (example)
XLogP3 ~5.5 6.1 ~5.0 ~6.3
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 4 4 4 4
Rotatable Bonds 7 7 5 6

Key Observations :

  • Chloro and methyl substitutions elevate XLogP3, favoring hydrophobic interactions in binding pockets.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its significant biological properties. Its molecular formula is C22H18N2O2SC_{22}H_{18}N_{2}O_{2}S, with a molecular weight of 374.46 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC22H18N2O2S
Molecular Weight374.46 g/mol
IUPAC NameThis compound
LogP5.324
Polar Surface Area39.989

The primary target of this compound is the DprE1 protein, which is crucial for the survival of Mycobacterium tuberculosis . The compound inhibits DprE1's function, disrupting the bacterial cell wall synthesis and leading to bactericidal effects.

Biochemical Pathways

The inhibition of DprE1 by this compound affects several biochemical pathways related to mycobacterial metabolism and cell wall integrity, ultimately resulting in the death of the bacteria.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against Mycobacterium tuberculosis . In vitro studies have shown that the compound significantly reduces bacterial viability, making it a candidate for further development as an anti-tuberculosis agent.

Antifungal and Anticancer Properties

In addition to its antibacterial properties, this compound has demonstrated antifungal and anticancer activities in various studies. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against M. tuberculosis , highlighting its potential as a therapeutic agent .

Study 2: Anticancer Activity

Another research effort investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to controls.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.